![molecular formula C14H10N4 B14427666 2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile CAS No. 83977-29-1](/img/structure/B14427666.png)
2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst, notable for its flexible NHC-based pincer ligand, interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of tandem catalysis, which enables complex molecules to be assembled in one pot through a sequence of catalytic steps, is a promising approach for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. The compound’s unique bicyclic structure allows it to engage in specific binding interactions, which are crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Norbornane (Bicyclo[2.2.1]heptane): Features a different arrangement of carbon atoms in its bicyclic structure.
Spiropyran: A spirocyclic compound with distinct photochemical properties.
Uniqueness
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is unique due to its specific bicyclic structure and the presence of dinitrile groups
Propriétés
Numéro CAS |
83977-29-1 |
|---|---|
Formule moléculaire |
C14H10N4 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
2-[5-(dicyanomethylidene)-2-bicyclo[4.2.0]octanylidene]propanedinitrile |
InChI |
InChI=1S/C14H10N4/c15-5-9(6-16)11-1-2-12(10(7-17)8-18)14-4-3-13(11)14/h13-14H,1-4H2 |
Clé InChI |
APGQZIMAKSFHEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C(=C(C#N)C#N)CCC2=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


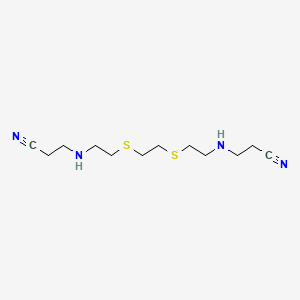
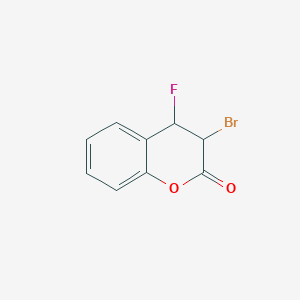
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
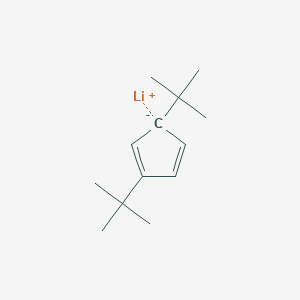
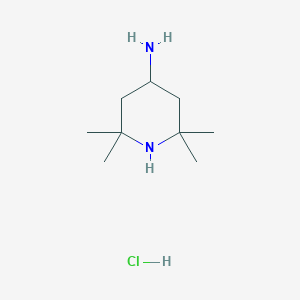
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
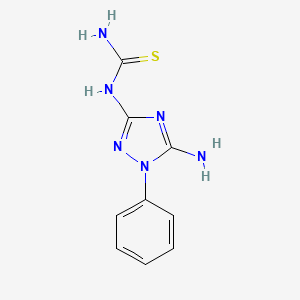
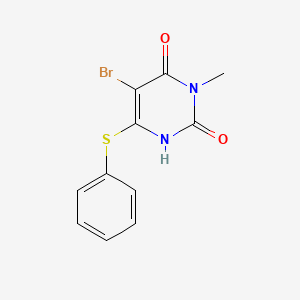

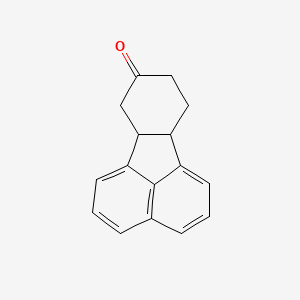
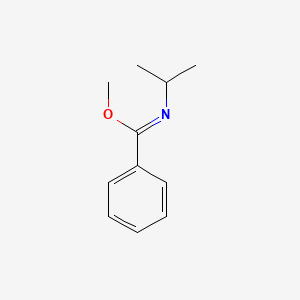
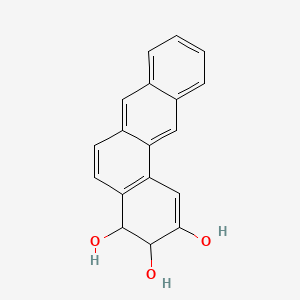
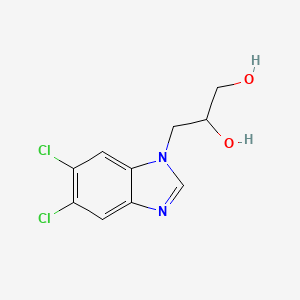
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
